molecular formula C14H11NOS B6376168 2-Cyano-5-(2-methylthiophenyl)phenol CAS No. 1261891-48-8

2-Cyano-5-(2-methylthiophenyl)phenol

Cat. No.: B6376168
CAS No.: 1261891-48-8
M. Wt: 241.31 g/mol
InChI Key: GGUKIZVRUFNOMC-UHFFFAOYSA-N
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Description

2-Cyano-5-(2-methylthiophenyl)phenol is a phenolic derivative featuring a cyano group (-CN) at the 2-position and a 2-methylthiophenyl substituent at the 5-position of the aromatic ring.

Properties

IUPAC Name

2-hydroxy-4-(2-methylsulfanylphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NOS/c1-17-14-5-3-2-4-12(14)10-6-7-11(9-15)13(16)8-10/h2-8,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGUKIZVRUFNOMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=CC(=C(C=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-5-(2-methylthiophenyl)phenol typically involves the reaction of 2-methylthiophenylboronic acid with 2-cyano-5-bromophenol under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by a palladium catalyst and requires a base such as potassium carbonate in a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures around 100°C .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation would also be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-5-(2-methylthiophenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-Cyano-5-(2-methylthiophenyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyano-5-(2-methylthiophenyl)phenol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Key Findings:

Substituent Impact on Reactivity: The 2-methylthiophenyl group introduces sulfur, which may enhance π-π stacking interactions in biological systems or metal coordination in catalysis. Fluorophenyl analogs (e.g., 2,3-difluoro substitution) exhibit stronger electron-withdrawing effects, increasing phenol acidity (pKa reduction) compared to methylthiophenyl derivatives . Hydroxyphenyl analogs feature additional -OH groups, improving solubility in polar solvents and hydrogen-bonding capacity, which could be advantageous in drug design .

Toxicological Considerations :

  • Thiophene-containing compounds (e.g., thiophene fentanyl derivatives) often lack comprehensive toxicological data, suggesting caution in handling 2-methylthiophenyl analogs .

Agrochemical Relevance: Cyano-substituted phenols are prevalent in pesticides (e.g., acifluorfen, ), implying that the target compound’s cyano group could contribute to herbicidal or fungicidal activity .

Biological Activity

2-Cyano-5-(2-methylthiophenyl)phenol is an aromatic compound featuring a cyano group and a methylthiophenyl moiety attached to a phenolic structure. Its unique chemical properties have garnered attention for potential biological activities, particularly in medicinal chemistry, where it may exhibit antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C1C2C3C4C5\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5

Where:

  • C1 : Cyano group (-CN)
  • C2 : Methylthiophenyl group (-S-CH3)
  • C3 : Phenolic hydroxyl group (-OH)

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, focusing on its potential applications in treating infections and cancer.

Antimicrobial Activity

Research has indicated that this compound possesses significant antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various pathogens are summarized in Table 1.

Pathogen MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25
Streptococcus pneumoniae10

Table 1: Antimicrobial activity of this compound.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several cancer cell lines. Notably, it has shown cytotoxic effects against colorectal carcinoma cells. The results from a study assessing cell viability are presented in Table 2.

Cell Line IC50 (µM)
HCT116 (Colorectal Cancer)12.5
MCF7 (Breast Cancer)15.0
HeLa (Cervical Cancer)18.0

Table 2: Anticancer activity of this compound.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve the inhibition of key enzymes or receptors involved in cellular proliferation and survival. The presence of the cyano group enhances its reactivity, allowing for interactions with biological macromolecules.

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of various derivatives of phenolic compounds, including this compound, against multidrug-resistant bacterial strains. The results highlighted its potential as a lead compound for developing new antimicrobial agents .
  • Anticancer Screening : In another study focused on colorectal cancer, researchers tested several phenolic compounds for their cytotoxic effects. The findings revealed that this compound significantly reduced cell viability in HCT116 cells, suggesting its potential use in cancer therapy .

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